3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid is a chemical compound with the molecular formula and a molecular weight of 338.29 g/mol. This compound is characterized by the presence of a nitro group, a phenoxy group, and a sulfamoyl group attached to a benzoic acid backbone. It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly diuretics like bumetanide, which is used in the treatment of edema and hypertension.
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid can be synthesized through several methods, primarily involving nitration, sulfonation, and amination reactions. The compound is often produced in laboratory settings and can also be scaled for industrial production.
This compound falls under the category of organic compounds, specifically within the subcategories of aromatic compounds and sulfonamides. It is also classified as a pharmaceutical intermediate due to its role in drug synthesis.
The synthesis of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid typically involves:
The reaction conditions for these processes often require careful control of temperature and concentration to optimize yield and purity. For instance, nitration reactions are usually conducted at temperatures below 50°C to prevent decomposition of sensitive functional groups .
The molecular structure of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid features:
The compound has a melting point that typically ranges between 150°C to 160°C, which can vary based on purity and specific synthesis methods employed .
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include sodium borohydride for reduction, various nucleophiles for substitution reactions, and strong acids or bases for hydrolysis .
The mechanism of action for 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid primarily involves its role as an intermediate in synthesizing bumetanide. It interacts with specific molecular targets, notably inhibiting the sodium-potassium-chloride cotransporter in renal tubules, thereby exerting diuretic effects .
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are often employed to characterize this compound during synthesis .
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid has several scientific applications:
IUPAC name: 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acidMolecular formula: C₁₃H₁₀N₂O₇SMolecular weight: 338.29 g/mol [1] [6] [9]
The compound features a benzoic acid core substituted at the 3-, 4-, and 5-positions with nitro (-NO₂), phenoxy (-OC₆H₅), and sulfamoyl (-SO₂NH₂) groups, respectively. This arrangement creates a polar, zwitterion-capable structure due to the electron-withdrawing nitro and carboxylic acid groups. The sulfamoyl moiety enhances hydrogen-bonding potential, influencing crystal packing and solubility [2] [6].
Table 1: Atomic Descriptors of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid
| Descriptor | Value |
|---|---|
| SMILES | O=C(O)C1=CC(S(=O)(N)=O)=C(OC2=CC=CC=C2)C(N+=O)=C1 |
| InChI Key | NXJUSSNAIUIVKY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N+[O-] |
Density Functional Theory (DFT) simulations reveal distinct electronic features:
Explicit-solvent MD simulations (water, DMSO) predict:
Key structural differences drive pharmacological distinctions:
Table 2: Structural and Functional Comparison with Diuretic Analogues
| Property | 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid | Bumetanide | Furosemide | |
|---|---|---|---|---|
| Core structure | 3-Nitro-4-phenoxy benzoic acid | 3-Amino-4-phenoxy benzoic acid | 2-Chloro-4-sulfamoyl benzoic acid | |
| Group at C3 | -NO₂ | -NHCH₂CH₂CH₃ | -Cl | |
| Bioactivity | Inactive intermediate | Loop diuretic (IC₅₀ = 6 nM) | Loop diuretic (IC₅₀ = 12 nM) | |
| Melting point | 251–253°C | 231–233°C | 206°C (dec.) | |
| Role | Bumetanide synthesis intermediate | Active drug | Active drug | [2] [5] [6] |
Mechanistic implications:
Table 3: Compound Identification Summary
| Identifier | Value |
|---|---|
| CAS Registry Number | 28328-53-2 |
| Synonyms | Bumetanide Impurity A; Bumetanide Related Compound B |
| IUPAC Name | 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid |
| Molecular Formula | C₁₃H₁₀N₂O₇S |
| Drug Category | Diuretic Intermediate |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4